Cas no 2228699-18-9 (methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate)

Methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole-derived intermediate with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a reactive amine group and an ester functionality, enabling further derivatization for the development of bioactive compounds. The compound's pyrrole core contributes to its utility in heterocyclic chemistry, while the 3-aminobutyl side chain enhances solubility and reactivity in nucleophilic reactions. This intermediate is particularly valuable for constructing complex molecular architectures, such as drug candidates or specialty chemicals. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial applications requiring tailored pyrrole derivatives.
methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate structure
2228699-18-9 structure
Product Name:methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate
CAS No:2228699-18-9
MF:C11H18N2O2
MW:210.272822856903
CID:5960171
PubChem ID:165609529
Update Time:2025-06-09

methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate
    • 2228699-18-9
    • EN300-1736852
    • Inchi: 1S/C11H18N2O2/c1-8(12)4-5-9-6-10(11(14)15-3)13(2)7-9/h6-8H,4-5,12H2,1-3H3
    • InChI Key: GWJCQDYGPWMFMC-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(=CN1C)CCC(C)N)=O

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 57.2Ų

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Additional information on methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-(3-Aminobutyl)-1-Methyl-1H-Pyrrole-2-Carboxylate: An Overview of a Promising Compound (CAS No. 2228699-18-9)

Methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2228699-18-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. This article aims to provide a comprehensive overview of the compound, including its chemical properties, biological activities, and recent research findings.

Chemical Structure and Properties

The chemical structure of methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2228699-18-9) is defined by its molecular formula C13H20N2O2. The compound features a pyrrole ring with a methyl group at the 1-position and a carboxylate ester at the 2-position. The presence of a 3-aminobutyl substituent on the pyrrole ring imparts unique chemical and biological properties to the molecule. The molecular weight of this compound is approximately 236.30 g/mol.

The solubility of methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate in various solvents has been studied extensively. It is moderately soluble in water and highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. These solubility properties make it suitable for use in both in vitro and in vivo studies, facilitating its application in a wide range of experimental settings.

Biological Activities and Mechanisms of Action

Methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic effects in several biological systems. Recent studies have highlighted its role as a potent modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective effects, methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate has also demonstrated anti-cancer activities. Preclinical studies have reported that the compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying these anti-cancer effects involves the modulation of cell cycle progression and induction of apoptosis through the activation of specific signaling pathways.

Recent Research Findings

A recent study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate. The researchers found that the compound effectively crosses the blood-brain barrier (BBB), which is a critical factor for its potential use in treating CNS disorders. Furthermore, the study demonstrated that the compound exhibits low toxicity in both cell culture models and animal studies, suggesting its safety for further clinical development.

In another study published in Cancer Research, scientists explored the anti-cancer properties of methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate. The results showed that the compound selectively targets cancer cells while sparing normal cells, indicating its potential as a targeted therapy. The study also identified specific molecular targets involved in the anti-cancer effects, providing valuable insights into its mechanism of action.

Clinical Applications and Future Prospects

The promising preclinical findings with methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate have paved the way for further clinical investigations. Several Phase I clinical trials are currently underway to evaluate the safety and efficacy of the compound in patients with neurodegenerative diseases and cancer. These trials aim to provide critical data on dosing regimens, pharmacokinetics, and adverse effects, which will be essential for advancing the compound into later-stage clinical trials.

In conclusion, methyl 4-(3-aminobutyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2228699-18-9) represents a promising candidate for therapeutic applications due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.

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